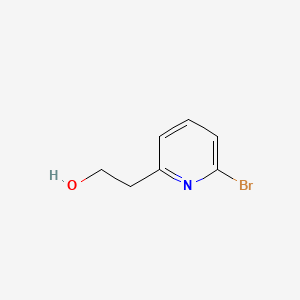

2-(6-Bromopyridin-2-yl)ethanol

Overview

Description

2-(6-Bromopyridin-2-yl)ethanol is an organic compound with the molecular formula C7H8BrNO It is a derivative of pyridine, where a bromine atom is substituted at the 6th position and an ethanol group is attached to the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromopyridin-2-yl)ethanol can be achieved through several methods. One common approach involves the bromination of 2-pyridineethanol. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the reduction of 2-(6-Bromopyridin-2-yl)acetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction is typically performed in an inert atmosphere to prevent oxidation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 2-(6-Bromopyridin-2-yl)acetaldehyde or 2-(6-Bromopyridin-2-yl)acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form 2-(6-Bromopyridin-2-yl)ethane using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide, potassium cyanide, or thiourea.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.

Major Products Formed

Oxidation: 2-(6-Bromopyridin-2-yl)acetaldehyde, 2-(6-Bromopyridin-2-yl)acetic acid.

Reduction: 2-(6-Bromopyridin-2-yl)ethane.

Substitution: 2-(6-Azidopyridin-2-yl)ethanol, 2-(6-Cyanopyridin-2-yl)ethanol.

Scientific Research Applications

2-(6-Bromopyridin-2-yl)ethanol has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Research: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine atom and ethanol group can interact with the active site of enzymes, leading to inhibition of their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with target proteins, affecting their function.

Comparison with Similar Compounds

2-(6-Bromopyridin-2-yl)ethanol can be compared with other similar compounds such as:

2-(6-Chloropyridin-2-yl)ethanol: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

2-(6-Fluoropyridin-2-yl)ethanol: Contains a fluorine atom, which can significantly alter the compound’s properties, including its electronic effects and metabolic stability.

2-(6-Iodopyridin-2-yl)ethanol: The presence of an iodine atom can enhance the compound’s reactivity in certain substitution reactions.

Biological Activity

2-(6-Bromopyridin-2-yl)ethanol is a pyridine derivative with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This compound, characterized by its bromine substitution at the 6th position of the pyridine ring and an ethanol group at the 2nd position, exhibits various biological properties that can be harnessed for therapeutic applications.

The molecular formula of this compound is C₇H₈BrNO. The synthesis typically involves bromination of 2-pyridineethanol or reduction of 2-(6-Bromopyridin-2-yl)acetaldehyde using reducing agents like sodium borohydride. The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes due to the presence of the bromine atom and hydroxyl group, which can interact with the active sites of enzymes. This interaction can lead to altered metabolic pathways, particularly in cancer and neurological disorders.

- Receptor Binding : The structural similarity to biologically active molecules allows it to bind to receptors, influencing cellular signaling pathways. This property is particularly relevant in drug design targeting neurological conditions .

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound. For instance, it has been shown to exhibit cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and Caco-2 (colorectal cancer) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.0 | Induction of apoptosis |

| A549 | 20.5 | Inhibition of cell proliferation |

| Caco-2 | 18.0 | Cell cycle arrest |

Enzyme Targeting

In addition to its anticancer properties, this compound has been investigated for its ability to inhibit glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various signaling pathways related to cancer and neurodegenerative diseases. The compound exhibited competitive inhibition with an IC50 value of approximately 10 µM .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-(6-Chloropyridin-2-yl)ethanol | Chlorine substitution | Moderate anticancer activity |

| 2-(6-Fluoropyridin-2-yl)ethanol | Fluorine substitution | Enhanced metabolic stability |

| 2-(6-Iodopyridin-2-yl)ethanol | Iodine substitution | Increased reactivity in substitution |

The presence of different halogen atoms significantly affects the compound's reactivity and biological activity, with bromine often providing a balance between stability and reactivity.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in therapeutic applications:

-

Study on Cancer Cell Lines : A study evaluated the effects of varying concentrations of this compound on HeLa cells over a period of 48 hours. Results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

- Experimental Setup : Cells were treated with concentrations ranging from 5 µM to 50 µM.

- Findings : Significant reduction in cell viability was observed at concentrations above 15 µM.

- GSK-3 Inhibition Study : Another study focused on the inhibitory effects on GSK-3β. The compound was tested alongside known inhibitors, demonstrating comparable efficacy.

Properties

IUPAC Name |

2-(6-bromopyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSVXLMCEYFMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676536 | |

| Record name | 2-(6-Bromopyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955370-07-7 | |

| Record name | 2-(6-Bromopyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.